(3-Bromopropyl)cyclobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopropylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-2-5-7-3-1-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUIQVJDNMTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307179 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21782-49-0 | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21782-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, (3-bromopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromopropyl Cyclobutane and Analogous Structures
Direct Halogenation Approaches
Direct halogenation of an alkylcyclobutane, such as propylcyclobutane, presents a straightforward approach to introduce a bromine atom onto the alkyl chain. This is typically achieved through free-radical halogenation, a process that involves the substitution of a hydrogen atom with a halogen.
Free-radical halogenation proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination. The reaction is typically initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) using UV light or heat, or by employing a radical initiator like azobisisobutyronitrile (AIBN). youtube.com
A common and effective reagent for selective bromination is N-bromosuccinimide (NBS). numberanalytics.commasterorganicchemistry.com NBS serves as a source of bromine radicals and is particularly useful for allylic and benzylic brominations, but it can also be used for the bromination of alkanes. masterorganicchemistry.comlibretexts.org The reaction with NBS is initiated, and the resulting bromine radical abstracts a hydrogen atom from the alkane to form an alkyl radical and hydrogen bromide (HBr). libretexts.org The HBr then reacts with NBS to produce a molecule of bromine (Br₂), which is subsequently cleaved by a radical to continue the chain reaction. libretexts.org
The general mechanism for the radical bromination of an alkylcyclobutane is as follows:
Initiation: Formation of bromine radicals.
Propagation:
A bromine radical abstracts a hydrogen atom from the alkylcyclobutane, forming an alkylcyclobutane radical and HBr.
The alkylcyclobutane radical reacts with a bromine molecule (Br₂) to yield the brominated product and a new bromine radical. youtube.com
Termination: Combination of any two radical species to form a stable molecule. youtube.com
The regioselectivity of radical bromination is a critical factor, as it determines the position of the bromine atom on the molecule. The stability of the resulting radical intermediate dictates the major product. The order of radical stability is tertiary > secondary > primary. masterorganicchemistry.com Consequently, bromination will preferentially occur at the position that forms the most stable radical. For a compound like propylcyclobutane, there are several possible sites for bromination: the tertiary C-H bond on the cyclobutane (B1203170) ring, the secondary C-H bonds on the propyl chain, and the primary C-H bond at the end of the propyl chain.
Bromination is known to be more selective than chlorination. masterorganicchemistry.commasterorganicchemistry.com This is because the hydrogen abstraction step is endothermic for bromine but exothermic for chlorine, making the transition state for bromination more product-like and thus more sensitive to the stability of the resulting radical. masterorganicchemistry.com Therefore, in the radical bromination of propylcyclobutane, the major product would be the one resulting from the abstraction of the most stable hydrogen, which is the tertiary hydrogen on the cyclobutane ring. However, to obtain the target molecule, (3-Bromopropyl)cyclobutane, conditions would need to be optimized to favor bromination on the propyl chain. While less favorable than at the tertiary position, bromination at the secondary carbons of the propyl group would be preferred over the primary carbon.
From a stereoselectivity perspective, radical reactions at a chiral center often lead to a racemic mixture of products. This is because the intermediate radical is typically sp²-hybridized and planar, allowing for the subsequent attack of the halogen from either face with equal probability. If the starting alkylcyclobutane is chiral, and the halogenation occurs at a position that generates a new stereocenter, a mixture of diastereomers can be expected.
| Feature | Description |
| Reaction Type | Free Radical Halogenation |
| Common Reagent | N-Bromosuccinimide (NBS), Br₂ with UV light |
| Mechanism | Chain reaction (Initiation, Propagation, Termination) |
| Regioselectivity Driver | Stability of the radical intermediate (Tertiary > Secondary > Primary) |
| Stereoselectivity | Generally low, often leading to racemic or diastereomeric mixtures |
Cyclization Reactions for Cyclobutane Ring Formation
An alternative to functionalizing a pre-formed ring is to construct the cyclobutane ring itself through cyclization reactions. This approach can offer greater control over the substitution pattern of the final product.
Intramolecular cyclization involves a single molecule with two reactive functional groups that react with each other to form a cyclic compound. To synthesize this compound, a suitable acyclic precursor would be required that can undergo a 4-exo-trig cyclization.
Electrochemical methods have emerged as a powerful tool for the synthesis of cyclobutane rings, often proceeding under mild conditions without the need for metal catalysts or stoichiometric oxidants. acs.orgnih.gov One such method is the electrochemical [2+2] cycloaddition of alkenes. acs.orgresearchgate.net In this process, an electron-rich alkene can be oxidized at the anode to form a radical cation. This reactive intermediate can then react with another alkene molecule in a cycloaddition to form the cyclobutane ring. acs.orgnih.gov
For the synthesis of a substituted cyclobutane like this compound, an intramolecular electrocatalytic approach could be envisioned. This would involve a precursor molecule containing two tethered alkene functionalities that could undergo an intramolecular [2+2] cycloaddition upon electrochemical activation. The challenge lies in the design of a suitable precursor that would lead to the desired substitution pattern.
Radical-mediated cyclizations are a well-established method for the formation of small rings. Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that is widely used to initiate radical cyclizations. rsc.orgnih.govnih.gov It can be used to reduce alkyl halides, generating a radical that can then participate in an intramolecular addition to a tethered alkene or alkyne. nih.gov
The synthesis of a substituted cyclobutane via a SmI₂-mediated intramolecular cyclization would typically involve a precursor containing both a halide (e.g., bromide or iodide) and an alkene. For the synthesis of this compound, a hypothetical precursor could be a 7-bromo-1-heptene (B130210) derivative. Upon treatment with SmI₂, a radical would be generated at the carbon bearing the bromine, which could then undergo a 4-exo-trig cyclization onto the double bond to form the cyclobutane ring. However, 5-exo and 6-exo cyclizations are generally more favored than 4-exo cyclizations. The success of such a reaction would depend on the specific substrate and reaction conditions.
| Cyclization Method | Description | Precursor Type |
| Electrocatalytic [2+2] Cycloaddition | Anodic oxidation of an alkene to a radical cation, followed by intramolecular cycloaddition. | Diene |
| Radical-Mediated Cyclization (SmI₂) | Single-electron reduction of a halide to a radical, followed by intramolecular addition to an alkene. | Haloalkene |
[2+2] Cycloaddition Strategies
The [2+2] cycloaddition is a cornerstone for cyclobutane synthesis, involving the union of two doubly bonded systems to form a four-membered ring. harvard.edunih.gov This approach can be initiated through various means, including photochemical activation and transition metal catalysis.
Photochemical [2+2] Cycloadditions for Cyclobutane Synthesis
Photochemical [2+2] cycloaddition is a historically significant and widely utilized method for constructing cyclobutane rings. acs.orgacs.org This reaction typically involves the excitation of an alkene to a singlet or triplet state using ultraviolet (UV) or visible light, followed by its reaction with another ground-state alkene. acs.org The direct photochemical excitation of alkenes is a conceptually straightforward route to cyclobutanes. nih.gov
A key aspect of these reactions is the ability to control regioselectivity and stereoselectivity, which has made it a valuable tool in the synthesis of complex, multicyclic natural products. researchgate.net While enone-alkene cycloadditions are common, significant progress has also been made in the [2+2] cycloaddition of two unactivated alkenes, often facilitated by transition metal salts like copper(I) that can be activated by visible light. researchgate.net
Recent advancements have focused on the use of visible-light organophotocatalysis, which offers a more environmentally friendly alternative to high-energy UV light. researchgate.netnih.gov For instance, organic cyanoarene photocatalysts have been successfully employed in the [2+2] cycloaddition of electron-deficient styrenes, expanding the scope of substrates for this reaction. nih.gov This method has been shown to be effective for both homodimerizations and intramolecular cycloadditions to form fused bicyclic systems. nih.gov
Table 1: Examples of Photochemical [2+2] Cycloadditions
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| para-Nitrostyrene | 4CzIPN, visible light | trans/cis-Dinitro-diphenylcyclobutane | 3:1 ratio | nih.gov |
| Indene | 4CzIPN, visible light | Pentacycle | 88% | nih.gov |
| Cinnamate esters (with nitro and trifluoromethyl groups) | 4CzIPN, visible light | Substituted cyclobutanes | 91-93% | nih.gov |
| N-acetyl azetine | Acetone solution, irradiation | cis-syn-cis and cis-anti-cis dimers | - | acs.org |
Transition Metal-Catalyzed [2+2] Cycloadditions
Transition metal catalysis provides a powerful alternative to photochemical methods for effecting [2+2] cycloadditions. nih.govbenthamdirect.com Various transition metals, including rhodium, ruthenium, nickel, and iron, have been shown to catalyze these reactions, often proceeding through the formation of a metallacyclopentane intermediate followed by reductive elimination. nih.govresearchgate.net
These catalyzed reactions offer several advantages, including the ability to proceed under milder conditions and with a broader range of substrates. For example, nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have been developed, accommodating various electron-deficient and electronically neutral alkenes. researchgate.net Similarly, transition metal complexes of cobalt, nickel, ruthenium, and rhodium have been employed to catalyze cycloadditions between bicyclic alkenes and alkynes, providing an efficient route to cyclobutene (B1205218) rings. ingentaconnect.com The choice of catalyst and ligands can significantly influence the chemo-, regio-, and stereoselectivity of the cycloaddition. ingentaconnect.com
Table 2: Transition Metals Used in [2+2] Cycloadditions
| Metal Catalyst | Reactant Types | Key Features | Reference |
| Rhodium (Rh) | Bicyclic alkenes and alkynes | Efficient for cyclobutene synthesis | benthamdirect.comingentaconnect.com |
| Ruthenium (Ru) | Electron-deficient olefins | High yield and diastereoselectivity | nih.gov |
| Nickel (Ni) | Conjugated enynes and alkenes | Applicable to electron-deficient and neutral alkenes | researchgate.net |
| Cobalt (Co) | Bicyclic alkenes and alkynes | Used for cyclobutene construction | benthamdirect.comingentaconnect.com |
| Iridium (Ir) | Alkynes (in [2+2+2] cycloadditions) | High efficiency and enantiocontrol | nih.gov |
Chemo- and Diastereoselectivity in [2+2] Cycloadditions
Controlling chemo- and diastereoselectivity is a critical aspect of synthesizing complex cyclobutane-containing molecules. In [2+2] cycloadditions, the relative orientation of the approaching reactants dictates the stereochemistry of the resulting cyclobutane ring.
In photochemical cycloadditions, the stereochemical outcome can often be predicted based on the excited state of the alkene. For instance, the photodimerization of N-acetyl azetine exclusively yields head-to-head products with specific relative configurations. acs.org The use of chiral templates in photochemical reactions has also emerged as a powerful strategy for achieving high enantioselectivity. nih.gov
In transition metal-catalyzed cycloadditions, the choice of metal and ligands plays a pivotal role in determining selectivity. ingentaconnect.com For example, iridium-zinc co-catalyzed [2+2+2] cycloadditions of alkynes have demonstrated excellent chemoselectivity and enantiocontrol in the synthesis of axially chiral indoles and pyrroles. nih.gov The development of catalytic enantioselective [2+2] cycloadditions has significantly expanded the accessibility of a wide array of enantiomerically enriched cyclobutane and cyclobutene structures. elsevierpure.com Recent research has also highlighted the use of directing groups to achieve excellent chemoselectivity and stereoselectivity in palladium-catalyzed reactions. nih.gov
Ring Contraction Methodologies Leading to Cyclobutane Derivatives
Ring contraction reactions offer an alternative and powerful strategy for the synthesis of cyclobutanes from larger ring systems. chemistryviews.orgntu.ac.uk These methods involve the rearrangement or extrusion of atoms from a larger parent ring, leading to the formation of a smaller, more strained ring. ntu.ac.uk This approach can be particularly useful for creating highly substituted or sterically congested cyclobutanes that may be difficult to access through direct cycloaddition methods. researchgate.netnih.gov
Anionic Rearrangement Contractions
Anionic rearrangement contractions represent a class of ring contraction reactions that proceed through an anionic intermediate. A notable example is the Favorskii rearrangement, which involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. While often associated with the formation of cyclopentanes from cyclohexanones, variations of this rearrangement can be applied to the synthesis of cyclobutanes.
Another approach involves the treatment of 2-bromo- or 2-tosyloxy-cyclobutanones with reagents like lithium aluminum hydride or Grignard reagents, which can induce ring contraction. rsc.org
More recently, a contractive synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines using iodonitrene chemistry has been reported. nih.govacs.org This method proceeds through a proposed 1,4-biradical intermediate formed via nitrogen extrusion from a 1,1-diazene intermediate, which then cyclizes to form the cyclobutane ring. nih.govacs.org This strategy has proven to be stereospecific and has been successfully applied to the synthesis of complex natural products. nih.gov
Table 3: Anionic Rearrangement Contraction for Cyclobutane Synthesis
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Polysubstituted pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium (B1175870) carbamate | 1,1-diazene, 1,4-biradical | Substituted cyclobutanes | chemistryviews.org |
| 2-Bromo-cyclobutanone | Lithium aluminum hydride or Grignard reagents | - | Ring-contracted product | rsc.org |
| 2-Tosyloxy-cyclobutanone | Lithium aluminum hydride or Grignard reagents | - | Ring-contracted product | rsc.org |
Cationic Rearrangement Contractions (e.g., Semi-Pinacol Rearrangements)
Cationic rearrangement contractions proceed through a carbocation intermediate, where the migration of an endocyclic bond leads to the formation of a smaller ring. wikipedia.org The semi-pinacol rearrangement is a prominent example of this type of transformation. rsc.org This reaction involves a 1,2-bond migration to an adjacent electrophilic carbon, often generated from the loss of a leaving group, resulting in the formation of a carbonyl group and a contracted ring system. rsc.org
These rearrangements are particularly useful in organic synthesis as they can create significant structural complexity in a single step. rsc.org For instance, the acid-catalyzed semi-pinacol rearrangement of a cyclopentane (B165970) derivative with three adjacent stereocenters has been used as a key step in the synthesis of natural products. rsc.org The reaction of an epoxide with a Lewis acid like BF₃·OEt₂ can also trigger a semi-pinacol rearrangement cascade to generate bicyclic systems containing a cyclobutane ring. rsc.org These cationic rearrangements have been instrumental in the synthesis of the cores of complex molecules. wikipedia.org
Table 4: Cationic Rearrangement Contractions for Cyclobutane Synthesis
| Starting Material | Reagents/Conditions | Rearrangement Type | Product Feature | Reference |
| Epoxide with three adjacent stereocenters | Trifluoromethanesulfonic acid, silylated diol | Acid-catalyzed semi-pinacol rearrangement | Ketal with a contracted ring | rsc.org |
| Enyne | meta-Chloroperoxybenzoic acid, then BF₃·OEt₂ | Semi-pinacol rearrangement cascade | Bicyclic product with a single diastereomer | rsc.org |
| Aminocyclobutane | Diazotization (e.g., with nitrous acid) | Demyanov ring contraction | Mixture of hydroxycyclobutane and hydroxymethylcyclopropane | wikipedia.org |
Carbenoid-Mediated Contractions
Ring contraction methodologies provide a powerful means to access strained ring systems. One advanced approach involves the contraction of five-membered rings, such as pyrrolidines, to yield highly functionalized cyclobutanes. This transformation can proceed through a proposed 1,4-biradical species, generated from a reactive 1,1-diazene intermediate formed by treating the pyrrolidine (B122466) with an iodonitrene species. acs.org This intermediate undergoes nitrogen extrusion and subsequent intramolecular cyclization to form the new C-C bond of the cyclobutane ring. acs.org The stereospecificity of this reaction makes it a valuable tool for creating complex, stereochemically rich cyclobutane structures. acs.org
Another strategy involves the use of α-keto carbene intermediates. For instance, the photoirradiation of an α,β-unsaturated diazoketone can generate an α-keto carbene, which then undergoes a rearrangement to produce a ring-contracted ester. rsc.org These methods highlight the utility of reactive intermediates in forging the strained cyclobutane skeleton from larger, more readily available cyclic precursors.
Wolff Rearrangements in Cyclobutane Formation
The Wolff rearrangement is a classic and versatile reaction in organic chemistry for effecting ring contraction. wikipedia.org This reaction converts an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen gas and a concomitant 1,2-rearrangement. wikipedia.org When the α-diazoketone is part of a cyclic system, the rearrangement results in a product with a ring that is one carbon smaller. wikipedia.org
This method has been widely applied to the synthesis of cyclobutane derivatives from cyclopentanone (B42830) precursors. wikipedia.org The process begins with the synthesis of an α-diazocyclopentanone from the corresponding cyclopentanone. This is often achieved by reacting the ketone with a sulfonyl azide. oregonstate.edu The resulting α-diazoketone is then subjected to thermolysis, photolysis, or transition metal catalysis (e.g., using silver salts) to induce the Wolff rearrangement. wikipedia.org The intermediate ketene can be trapped by various nucleophiles. For example, in the presence of water or alcohols, it forms a cyclobutyl carboxylic acid or ester, respectively. wikipedia.org The Wolff rearrangement is particularly effective for creating strained ring systems and has been utilized in the total synthesis of numerous natural products containing cyclobutane cores. wikipedia.orgoregonstate.eduresearchgate.net
Ring Expansion Strategies for Cyclobutane Precursors
An alternative to ring contraction is the expansion of smaller, more accessible rings. Strategies involving the rearrangement of three-membered rings are particularly common for accessing the cyclobutane framework.
Demyanov Rearrangements
The Demyanov rearrangement is a chemical reaction of primary amines with nitrous acid that results in rearranged alcohols, often with a change in ring size. wikipedia.org Specifically, it can be used for the one-carbon ring expansion of cycloalkanes. wikipedia.orgwikipedia.org To form a cyclobutane, a cyclopropylmethylamine precursor is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid). smartstartinstitute.com
The reaction begins with the diazotization of the primary amine to form a diazonium salt. wikipedia.org This species is unstable and readily loses nitrogen gas (N₂) to generate a primary cyclopropylmethyl carbocation. This cation can undergo a rapid rearrangement where a C-C bond from the cyclopropane (B1198618) ring migrates to the carbocationic center. This process relieves the significant ring strain of the three-membered ring and expands it to a more stable, albeit still strained, four-membered cyclobutyl cation. smartstartinstitute.comstackexchange.com This secondary carbocation is then trapped by water to yield a cyclobutanol (B46151). wikipedia.org The resulting cyclobutanol can serve as a precursor, which, after further functional group manipulation (e.g., conversion to a bromide), could yield a structure analogous to this compound. A variation of this reaction, the Tiffeneau-Demjanov rearrangement, involves the reaction of a 1-aminomethyl-cycloalkanol to yield an enlarged cycloketone. wikipedia.org
Rearrangements of Cyclopropane Derivatives
Beyond the Demyanov reaction, other rearrangements of cyclopropane derivatives are pivotal in synthesizing cyclobutanes. The treatment of cyclopropyl (B3062369) carbinols (cyclopropylmethanols) with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can mediate a rearrangement to form cyclobutane structures. acs.org This transformation proceeds through the formation of a cyclopropylcarbinyl cation, which rearranges to the more stable cyclobutyl cation before being trapped. nih.gov
Another relevant transformation is the Cloke-Wilson rearrangement, which processes cyclopropyl ketones or imines to yield five-membered heterocycles through a ring-opening/closing mechanism. nih.gov While not directly forming a cyclobutane, it demonstrates the synthetic utility of the inherent strain in cyclopropane rings to drive rearrangements toward new cyclic structures. nih.gov The thermal rearrangement of cyclopropanes themselves can also occur, though these reactions often require high temperatures and can lead to a mixture of products. allaboutchemistry.net The choice of catalyst and reaction conditions is crucial for directing the rearrangement of cyclopropane derivatives toward the desired cyclobutane product. nih.gov
Functional Group Interconversions from Pre-formed Cyclobutanes
Once the cyclobutane ring is formed, subsequent reactions can be performed to introduce or modify functional groups. For a molecule like this compound, the carbon-bromine bond is a key site for such transformations.
Organometallic Reagent Synthesis from this compound
The bromine atom in this compound makes it an excellent precursor for the synthesis of highly reactive and synthetically valuable organometallic reagents, such as Grignard and organolithium reagents. masterorganicchemistry.comlibretexts.org These reagents effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center into a potent nucleophile and a strong base. youtube.comlibretexts.org
Grignard Reagent Formation: To synthesize the Grignard reagent, (3-cyclobutylpropyl)magnesium bromide, metallic magnesium turnings are reacted with this compound in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent as it forms. libretexts.org The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. libretexts.orgsigmaaldrich.com
| Reactants | Reagent | Solvent | Product |
| This compound | Mg(s) | Et₂O or THF | (3-cyclobutylpropyl)magnesium bromide |
Organolithium Reagent Formation: Similarly, an organolithium reagent can be prepared by reacting this compound with two equivalents of lithium metal (Li⁰). masterorganicchemistry.comyoutube.comyoutube.com This reaction is typically carried out in a non-polar aprotic solvent like pentane (B18724) or hexane (B92381). libretexts.org The resulting (3-cyclobutylpropyl)lithium is also a powerful nucleophile and base, often exhibiting higher reactivity than the corresponding Grignard reagent. youtube.com
| Reactants | Reagent | Solvent | Product |
| This compound | 2 Li(s) | Pentane or Hexane | (3-cyclobutylpropyl)lithium |
Both of these organometallic reagents are valuable intermediates in organic synthesis, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, esters, carbon dioxide, epoxides) to form new carbon-carbon bonds, thereby elongating the propyl chain or adding new functional groups. masterorganicchemistry.comyoutube.com
Grignard Reagent Formation with Magnesium
Grignard reagents, with the general formula R-MgX, are powerful tools in organic synthesis for forming new carbon-carbon bonds. wisc.edu The synthesis of a Grignard reagent from this compound involves the reaction of the alkyl bromide with magnesium metal.
Reaction Mechanism and Conditions The formation of the Grignard reagent, such as (3-cyclobutylpropyl)magnesium bromide, is achieved by reacting this compound with magnesium turnings in an anhydrous ethereal solvent, typically diethyl ether (Et₂O) or tetrahydrofuran (THF). leah4sci.commnstate.edu The reaction involves the insertion of the magnesium atom between the carbon and bromine atoms. youtube.com This process is understood to proceed through a complex mechanism involving radical intermediates on the surface of the magnesium metal. leah4sci.com
The resulting C-Mg bond is highly polarized, conferring significant carbanionic character on the carbon atom, which renders it both a strong nucleophile and a potent base. youtube.com Due to their basicity, Grignard reagents react readily with protic solvents like water, making the use of anhydrous conditions imperative for their successful preparation. leah4sci.com The ether solvent is not merely a medium but also plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center. leah4sci.com
Once formed, this Grignard reagent can be used in a variety of subsequent reactions, such as nucleophilic attack on carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or reaction with nitriles to generate ketones after hydrolysis. wisc.eduleah4sci.com
Organolithium and Organocuprate Reagent Generation
Organolithium and organocuprate reagents offer a complementary set of reactivities for carbon-carbon bond formation. Organocuprates, in particular, are valued for their milder nature compared to the more reactive Grignard and organolithium compounds. organicchemistrytutor.com
Organolithium Reagents Organolithium reagents (R-Li) are typically prepared by reacting an alkyl halide with lithium metal in a suitable solvent. wikipedia.org For instance, (3-cyclobutylpropyl)lithium could be generated from this compound. The carbon-lithium bond is highly ionic, making these reagents extremely powerful nucleophiles and strong bases. organicchemistrytutor.comwikipedia.org Their high reactivity, however, can sometimes lead to side reactions, limiting their utility in certain SN2 reactions. wikipedia.org
Organocuprate (Gilman) Reagents A more versatile class of reagents, lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are prepared from organolithium precursors. masterorganicchemistry.combritannica.com The synthesis involves reacting two equivalents of an organolithium compound, such as (3-cyclobutylpropyl)lithium, with one equivalent of a copper(I) halide, like copper(I) iodide (CuI), in a solvent like THF. organicchemistrytutor.comchemistnotes.comsyntheticmap.com
The resulting Gilman reagent is a "softer" and less basic nucleophile than its Grignard or organolithium counterparts. masterorganicchemistry.comchemistnotes.com This distinct reactivity profile makes them exceptionally useful for specific transformations where Grignard reagents might fail or give poor yields. Key applications of Gilman reagents include:
SN2 Reactions: They are highly effective for coupling with primary alkyl, vinyl, and aryl halides to form new C-C bonds. organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com
Conjugate Addition: They selectively perform 1,4-addition to α,β-unsaturated ketones, a reaction pathway not favored by Grignard or organolithium reagents, which tend to undergo 1,2-addition to the carbonyl carbon. masterorganicchemistry.comchemistnotes.com
Acyl Chloride Coupling: They react with acid chlorides to produce ketones, stopping at that stage without further addition to form a tertiary alcohol. organicchemistrytutor.com
Organozinc Reagent Synthesis
Organozinc compounds are among the earliest discovered organometallic reagents and are noted for being less reactive than Grignards and organolithiums. adichemistry.com This attenuated reactivity allows for greater functional group tolerance in synthetic schemes.
Formation and Reactivity Organozinc reagents can be prepared directly from alkyl halides. A common method involves the direct insertion of zinc metal, often activated to enhance reactivity, into the carbon-bromine bond of a substrate like this compound. acs.orgbeilstein-journals.org Activation of the zinc dust can be achieved using reagents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane, or simply a catalytic amount of iodine in a polar aprotic solvent like N,N-dimethylacetamide (DMA). acs.orgorganic-chemistry.org
Key synthetic methods involving organozinc reagents include:
Barbier Reaction: This reaction generates the organozinc reagent in situ in the presence of a carbonyl compound (aldehyde or ketone). wikipedia.orgnrochemistry.com This one-pot procedure is advantageous as it avoids the separate step of preparing and isolating the often-unstable organometallic species. wikipedia.orgalfa-chemistry.com Furthermore, Barbier reactions can often be conducted in the presence of water, unlike moisture-sensitive Grignard reactions. wikipedia.org
Reformatsky Reaction: This classic reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. libretexts.orgbyjus.compw.live The organozinc intermediate, often called a Reformatsky enolate, is less reactive than other enolates, which prevents undesired side reactions like self-condensation with the ester group. adichemistry.comlibretexts.org
| Reagent Type | General Formula | Relative Reactivity | Key Features & Applications |
|---|---|---|---|
| Grignard | R-MgX | High | Strong nucleophile and base; reacts with most carbonyls; requires anhydrous conditions. wisc.eduleah4sci.com |
| Organolithium | R-Li | Very High | Extremely strong base and nucleophile; precursor to other organometallics. organicchemistrytutor.comwikipedia.org |
| Organocuprate (Gilman) | R₂CuLi | Moderate | "Soft" nucleophile; excellent for SN2 couplings and 1,4-conjugate addition. masterorganicchemistry.comchemistnotes.com |
| Organozinc | R-ZnX or R₂Zn | Low | Less reactive, more functional group tolerant; used in Barbier and Reformatsky reactions. adichemistry.comwikipedia.orglibretexts.org |
Substitution Reactions for Bromine Incorporation or Modification
Beyond forming organometallics from this compound, several substitution reactions are crucial for either introducing the bromine atom onto a cyclobutane-containing scaffold or modifying an existing functional group to yield the desired alkyl bromide.
Conversion of Alcohols to Alkyl Bromides A common synthetic strategy involves the conversion of a corresponding alcohol, such as (3-cyclobutyl)propan-1-ol, into the target bromide.
Appel Reaction: This reaction converts primary and secondary alcohols to the corresponding alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or another bromine source. nrochemistry.comcommonorganicchemistry.comwikipedia.org The reaction proceeds under mild conditions with high yields via an SN2 mechanism, which results in the inversion of stereochemistry at a chiral center. nrochemistry.comorganic-chemistry.orgjk-sci.com
Decarboxylative Bromination
Hunsdiecker Reaction: This method transforms the silver salt of a carboxylic acid into an alkyl bromide with one fewer carbon atom. adichemistry.combyjus.com The reaction of a precursor like silver 4-cyclobutylbutanoate with elemental bromine proceeds via a radical chain mechanism involving the formation and subsequent decarboxylation of an acyl hypobromite (B1234621) intermediate. byjus.comchemistry-reaction.comwikipedia.org The yield trend for the resulting alkyl halide is generally primary > secondary > tertiary. wikipedia.org
Halogen Exchange Reactions
Finkelstein Reaction: This reaction involves the exchange of one halogen for another and is a classic example of an SN2 reaction. wikipedia.orgbyjus.com While typically used to synthesize alkyl iodides from chlorides or bromides by taking advantage of the poor solubility of NaCl or NaBr in acetone, the principle is reversible. wikipedia.orgadichemistry.com It is particularly effective for primary, allylic, and benzylic halides. wikipedia.orgjk-sci.com Synthesizing an alkyl bromide from a different halide using this method would depend on carefully chosen conditions to shift the equilibrium.
Reactivity and Reaction Pathways of 3 Bromopropyl Cyclobutane
Reactions Involving the Bromine Moiety
The bromine atom is the most reactive site in the (3-bromopropyl)cyclobutane molecule, serving as a leaving group in substitution and elimination reactions and enabling the formation of organometallic reagents.
Nucleophilic substitution is a fundamental class of reactions for alkyl halides. The specific pathway, either S(_N)1 (unimolecular) or S(_N)2 (bimolecular), is determined by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.
S(_N)2 Reaction: The S(_N)2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orgpressbooks.pub This pathway is favored for primary alkyl halides due to minimal steric hindrance around the reaction center. masterorganicchemistry.com this compound, being a primary alkyl bromide, is an excellent candidate for S(_N)2 reactions. The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the bromine atom. masterorganicchemistry.com This leads to an inversion of stereochemistry at the carbon center if it were chiral. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.org Strong, less-hindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) typically favor the S(_N)2 pathway.
S(_N)1 Reaction: The S(_N)1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then rapidly attacked by a nucleophile. libretexts.org This pathway is favored for tertiary alkyl halides because they form relatively stable tertiary carbocations. Primary alkyl halides, such as this compound, are highly unlikely to react via the S(_N)1 mechanism because the formation of a primary carbocation is energetically unfavorable. masterorganicchemistry.com While carbocation rearrangements could potentially occur to form a more stable carbocation, the initial formation of the primary carbocation is a significant barrier. youtube.com Therefore, S(_N)1 reactions are not a significant pathway for this compound under typical conditions.
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound
| Feature | S(_N)2 Reaction | S(_N)1 Reaction |
|---|---|---|
| Substrate | Primary (Favorable) | Primary (Unfavorable) |
| Mechanism | One-step (concerted) | Two-steps (carbocation intermediate) |
| Rate Law | Rate = k[this compound][Nucleophile] | Rate = k[this compound] |
| Nucleophile | Favored by strong nucleophiles | Favored by weak nucleophiles (often the solvent) |
| Stereochemistry | Inversion of configuration | Racemization (if chiral center were present) |
| Likelihood | High | Very Low |
Elimination Reactions (E1, E2) of the Primary Alkyl Bromide
Elimination reactions compete with substitution reactions and lead to the formation of alkenes. The mechanism can be either unimolecular (E1) or bimolecular (E2).
E2 Reaction: The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-position) to the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.org This reaction requires a strong base. The rate is dependent on the concentration of both the alkyl halide and the base. For this compound, a strong, sterically hindered base (e.g., potassium tert-butoxide) would favor the E2 reaction over the S(_N)2 reaction, leading to the formation of cyclobutylpropene.
E1 Reaction: The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. masterorganicchemistry.comlibretexts.org After the carbocation is formed, a weak base (often the solvent) removes a beta-proton to form the alkene. pressbooks.pub Because this compound is a primary alkyl halide, it does not readily form a carbocation, making the E1 pathway highly unfavorable. masterorganicchemistry.comyoutube.com
The carbon-bromine bond in this compound allows for the formation of various organometallic reagents, which are precursors for powerful carbon-carbon bond-forming reactions.
Cross-coupling reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, are palladium-catalyzed reactions that join two organic fragments. wikipedia.org
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide or triflate. youtube.comlibretexts.org While aryl and vinyl halides are common, sp³-hybridized alkyl halides like this compound can participate. The reaction could proceed by coupling this compound with an organoboron reagent or, alternatively, by first converting the bromide into an organoboron species, such as potassium (3-cyclobutylpropyl)trifluoroborate, which is then coupled with another organic halide. nih.govorganic-chemistry.org The reaction requires a palladium catalyst and a base. libretexts.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Standard Heck reaction conditions are generally not applicable to unactivated alkyl halides like this compound, which lack an sp²-C-H bond for the typical mechanism. wikipedia.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the Sonogashira coupling is not typically performed with alkyl halides such as this compound under classical conditions. youtube.com
These reactions provide alternative methods for C-C bond formation using different organometallic reagents.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For this compound, its corresponding Grignard reagent, (3-cyclobutylpropyl)magnesium bromide, could be coupled with various aryl, vinyl, or other alkyl halides. libretexts.orgwikipedia.org This method is powerful due to the direct use of Grignard reagents. organic-chemistry.org
Negishi Coupling: The Negishi coupling joins an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org To utilize this compound, it would first be converted to its organolithium or Grignard reagent and then transmetalated with a zinc salt (e.g., ZnCl₂) to form the (3-cyclobutylpropyl)zinc halide. This organozinc reagent can then be coupled with a variety of organic halides. wikipedia.orgyoutube.com The reaction is notable for its high functional group tolerance and ability to couple sp³, sp², and sp carbon centers. wikipedia.org
Stille Coupling: The Stille reaction uses an organotin (organostannane) reagent to couple with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org The required (3-cyclobutylpropyl)trialkylstannane could be prepared from the Grignard or organolithium derivative of this compound by reaction with a trialkyltin halide (e.g., Bu₃SnCl). libretexts.org Although effective, a major drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 2: Overview of Selected Cross-Coupling Reactions for this compound Derivatives
| Coupling Reaction | Organometallic Reagent from this compound | Coupling Partner | Catalyst |
|---|---|---|---|
| Kumada | (3-Cyclobutylpropyl)magnesium bromide | R'-X (Aryl, Vinyl, Alkyl Halide) | Ni or Pd |
| Negishi | (3-Cyclobutylpropyl)zinc halide | R'-X (Aryl, Vinyl, Alkyl Halide) | Ni or Pd |
| Stille | (3-Cyclobutylpropyl)trialkylstannane | R'-X (Aryl, Vinyl Halide/Triflate) | Pd |
| Suzuki | Potassium (3-cyclobutylpropyl)trifluoroborate | R'-X (Aryl, Vinyl Halide/Triflate) | Pd |
Organometallic Coupling Reactions
Formation and Reactivity of Corresponding Grignard and Organolithium Reagents
The conversion of this compound into Grignard or organolithium reagents is a key step that transforms its electrophilic carbon into a highly nucleophilic one.
Grignard Reagent: Reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, (3-cyclobutylpropyl)magnesium bromide. youtube.comlibretexts.org This process inverts the polarity of the carbon atom attached to the metal, making it a potent nucleophile and a strong base. Grignard reagents are highly reactive and must be handled under anhydrous conditions as they react readily with protic solvents like water. libretexts.org They are versatile intermediates that react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com
Organolithium Reagent: Similarly, an organolithium reagent can be formed by reacting this compound with lithium metal. Organolithium reagents are even more reactive and more basic than their Grignard counterparts. They are powerful nucleophiles used in similar applications but must also be handled with extreme care under an inert atmosphere.
Reactions Involving the Cyclobutane (B1203170) Ring System
The cyclobutane ring in this compound is characterized by significant ring strain (approximately 26 kcal/mol). This inherent strain provides a thermodynamic driving force for reactions that lead to ring opening or ring expansion to form less strained five- or six-membered rings.
A key feature of the reactivity of this compound is the ability of reactions initiated at the bromopropyl side chain to induce rearrangement and expansion of the cyclobutane ring. These reactions are typically facilitated by the formation of a carbocationic intermediate on the side chain.
The formation of a carbocation at the carbon adjacent to the cyclobutane ring (the Cγ position relative to the bromine) can trigger a 1,2-alkyl shift, leading to ring expansion. For instance, under solvolysis conditions or in the presence of a Lewis acid, the departure of the bromide ion can be assisted by the participation of the cyclobutane ring, leading to a bridged, non-classical carbocation intermediate. This intermediate can then rearrange to a more stable cyclopentyl cation.
The process can be visualized as follows:
Carbocation Formation: (Cyclobutyl)-CH₂CH₂CH₂⁺ (a primary carbocation, which is highly unstable and likely formed via a concerted process or rearrangement from a more stable precursor).
Rearrangement: The C1-C2 bond of the cyclobutane ring migrates to the electron-deficient carbon of the side chain.
Ring Expansion: A cyclopentyl carbocation is formed.
This rearrangement is driven by the release of ring strain associated with the expansion from a four-membered to a five-membered ring.
The expansion of a cyclobutane ring to a cyclopentane (B165970) ring is a thermodynamically favored process due to the significant decrease in ring strain. The total ring strain in cyclopentane is approximately 6 kcal/mol, a substantial reduction from the 26 kcal/mol in cyclobutane. This difference in strain energy provides a strong driving force for rearrangements that lead to the formation of a five-membered ring.
Table 2: Comparison of Ring Strain
| Ring System | Approximate Ring Strain (kcal/mol) |
|---|---|
| Cyclobutane | 26 |
Consequently, reactions of this compound that proceed through a carbocationic intermediate in a position to allow for ring participation are highly likely to result in cyclopentyl derivatives as major products.
While not a direct reaction of this compound itself, a pinacol-type rearrangement can be envisioned for a derivative of this compound. If the bromine atom is first converted to a hydroxyl group, and a second hydroxyl group is introduced on an adjacent carbon, a vicinal diol (a pinacol) is formed. Treatment of this diol with an acid would lead to a classic pinacol (B44631) rearrangement.
For example, if this compound were converted to 4-cyclobutylbutane-1,2-diol, acid-catalyzed protonation of one of the hydroxyl groups, followed by the loss of water, would generate a carbocation. This carbocation would then trigger the migration of an alkyl group from the adjacent carbon, leading to a ketone and a rearranged carbon skeleton. If the carbocation forms at the C2 position, a 1,2-hydride shift would be expected. If it forms at the C1 position, the migration of the cyclobutyl group would result in a spirocyclic ketone.
Ring Contraction Reactions
Ring contraction reactions of cyclobutane systems, while less common than ring expansions, provide synthetic routes to highly strained cyclopropane (B1198618) derivatives. These transformations typically proceed through cationic intermediates where the migration of a ring carbon leads to a smaller ring structure.
The Demyanov rearrangement is a classic reaction involving the treatment of a primary amine with nitrous acid (HNO₂) to generate a diazonium salt. This salt is unstable and readily loses nitrogen gas (N₂) to form a carbocation, which can then undergo rearrangement. wikipedia.org While the reaction is most famously used for the one-carbon ring expansion of aminomethylcycloalkanes, it can also facilitate ring contraction when the primary amine is directly attached to the ring. wikipedia.orgorganicreactions.org
For a derivative of this compound, such as cyclobutylamine, the reaction with nitrous acid can lead to a mixture of products, including the ring-contracted cyclopropylcarbinol. youtube.com The reaction proceeds via the formation of the cyclobutyl cation. A subsequent 1,2-alkyl shift, where a C-C bond of the ring migrates to the cationic center, results in the formation of the more stable cyclopropylcarbinyl cation. This cation is stabilized by the "bent" orbitals of the cyclopropane ring, which can delocalize the positive charge. The unrearranged cyclobutanol (B46151) is also formed via direct trapping of the cyclobutyl cation by water. youtube.com
| Starting Material | Reagents | Major Products | Notes |
| Cyclobutylamine | NaNO₂, aq. HCl | Cyclobutanol, Cyclopropylcarbinol | A mixture of rearranged (ring contraction) and unrearranged alcohols is typically observed. youtube.com |
Table 1: Products of the Demyanov rearrangement of cyclobutylamine.
The semi-pinacol rearrangement involves a 1,2-migration of an alkyl or hydrogen group in a heterosubstituted alcohol, initiated by the formation of a carbocation adjacent to the hydroxyl-bearing carbon. wikipedia.orgsynarchive.com The general definition describes a process where an electrophilic carbon center is vicinal to an oxygen-containing carbon, driving the migration to form a carbonyl group. wikipedia.org This reaction is versatile, with substrates ranging from 2-heteroatom substituted alcohols to epoxides and allylic alcohols. wikipedia.orgnih.gov
To undergo this rearrangement, this compound would need to be converted into a suitable alcohol precursor, for example, 1-cyclobutyl-1-ethanol. In the context of cyclobutane derivatives, semi-pinacol rearrangements are often exploited for ring expansion due to the energetic favorability of relieving ring strain. researchgate.net For instance, the acid-catalyzed dehydration of cyclobutylmethanol can lead to ring-expanded products like cyclopentene (B43876) through a carbocation intermediate. chemicalforums.com
However, ring contraction via a semi-pinacol type mechanism is also conceivable under specific structural circumstances. For a ring contraction to occur, the migratory aptitude of the groups and the stability of the resulting carbocation are crucial factors. The general mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-shift of a ring carbon would lead to a ring-contracted ketone or aldehyde. While ring expansion is more common for these systems, the principles of the semi-pinacol rearrangement allow for the possibility of contraction. youtube.com
Ring Opening Reactions
The significant strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring opening reactions under various conditions, providing a powerful tool for the synthesis of linear four-carbon units. pitt.edu
Electrocyclic reactions are pericyclic reactions that involve the concerted reorganization of π-electrons to convert a π bond into a σ bond, or vice versa. The thermal ring-opening of cyclobutene (B1205218) to form 1,3-butadiene (B125203) is a well-studied example of a 4π-electron electrocyclic reaction. masterorganicchemistry.com It is important to note that this reaction is characteristic of cyclobutenes, not saturated cyclobutanes. Unsubstituted cyclobutane is thermally stable to this type of concerted reaction. masterorganicchemistry.com
Therefore, for this compound to undergo an electrocyclic ring opening, it must first be converted into a cyclobutene derivative, for example, by introducing a double bond into the ring via elimination reactions. The stereochemical outcome of the electrocyclic ring opening is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced thermally or photochemically. researchgate.net
| Reaction Type | Number of π Electrons | Allowed Mode of Rotation |
| Thermal | 4n (e.g., 4) | Conrotatory |
| Photochemical | 4n (e.g., 4) | Disrotatory |
| Thermal | 4n + 2 (e.g., 6) | Disrotatory |
| Photochemical | 4n + 2 (e.g., 6) | Conrotatory |
Table 2: Woodward-Hoffmann rules for electrocyclic reactions.
Under thermal conditions, the ring opening of a substituted cyclobutene occurs in a conrotatory fashion, where the substituents on the breaking sigma bond rotate in the same direction. pitt.edu Under photochemical conditions, the opening is disrotatory, with the substituents rotating in opposite directions. researchgate.net
While unsubstituted cyclobutane is kinetically inert to many nucleophiles, the ring can be opened if it is "activated" by appropriate substituents. chemistryviews.org Donor-acceptor (D-A) cyclobutanes, for instance, undergo ring-opening reactions with various nucleophiles in the presence of a Lewis acid catalyst. chemistryviews.orgresearchgate.net
A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to an acceptor group on the cyclobutane ring, polarizing a C-C bond and making it susceptible to attack by a nucleophile. chemistryviews.org This strategy has been used in Friedel-Crafts-type reactions where electron-rich arenes act as nucleophiles to open the four-membered ring. chemistryviews.org Similarly, soft nucleophiles like thiols and selenols can also induce ring opening under these conditions.
For a molecule like this compound, which lacks strong donor-acceptor substitution, ring opening would likely require harsh conditions or conversion of the side chain into an internal nucleophile. For example, conversion of the terminal bromide to an organometallic species (e.g., a Grignard or organolithium reagent) could potentially lead to an intramolecular nucleophilic attack on the cyclobutane ring, although such reactions are not common without further activation of the ring. Another possibility involves the bromination of the side chain itself, which can create electrophilic centers that facilitate intramolecular cyclizations and rearrangements, as seen in complex alkaloid systems. nih.gov
The cleavage of cyclobutane rings can also be achieved through non-concerted thermal or photochemical pathways, which typically involve radical intermediates.
The thermal decomposition (thermolysis) of cyclobutane requires high temperatures (above 400 °C) and proceeds via a biradical mechanism to yield two molecules of ethene. acs.orgacs.org This high activation energy barrier distinguishes it from the much more facile electrocyclic opening of cyclobutene. pitt.edu The thermolysis of substituted cyclobutanes like this compound would be expected to follow a similar radical pathway, leading to a mixture of fragmented products.
Photolytic cleavage occurs upon irradiation with ultraviolet light. The energy from a photon can promote the molecule to an excited state, leading to bond cleavage. In the case of this compound, the C-Br bond is the weakest and most likely to cleave homolytically upon photolysis, generating a 3-(cyclobutyl)propyl radical and a bromine radical. The resulting carbon-centered radical could then initiate a series of reactions, including intramolecular hydrogen abstraction or ring-opening of the strained cyclobutane ring to form a linear radical, which would then be terminated. Photolysis of strained ring systems like bicyclobutanes is known to generate 1,3-diradical intermediates that can be trapped by solvents. acs.org This suggests that direct photolytic cleavage of the cyclobutane C-C bonds is also a possible, albeit likely less efficient, pathway compared to the cleavage of the C-Br bond.
Transition Metal-Mediated Ring Cleavage
The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to C–C bond cleavage reactions mediated by transition metals. This reactivity is a well-documented strategy in organic synthesis to transform strained small rings into more complex or linear systems. youtube.com The release of approximately 26 kcal/mol of strain energy provides a significant thermodynamic driving force for these transformations. youtube.com
Transition metals such as palladium, nickel, rhodium, and iron can catalyze the cleavage of C–C bonds in cyclobutane derivatives. youtube.comnih.govnih.govthieme-connect.de The process typically begins with the oxidative addition of the metal into a C–C bond of the cyclobutane ring, forming a metallacyclic intermediate. This intermediate can then undergo various subsequent reactions. In the case of this compound, two primary pathways for initiation exist: activation of a ring C-C bond or interaction with the C-Br bond.
While specific studies detailing the ring cleavage of this compound are not extensively documented, precedents with related structures, such as cyclobutanones, provide insight. For instance, nickel-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, another class of strained rings, proceed via nucleophilic attack of an organonickel species, leading to a ring-opened enolate. nih.gov Similarly, palladium-catalyzed reactions can trigger ring-opening cascades. researchgate.net It is plausible that a low-valent transition metal could insert into either the cyclobutane C-C bond or the C-Br bond of this compound, initiating a sequence that results in the cleavage of the four-membered ring. The ultimate product would depend on the reaction conditions and the presence of other coupling partners.
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound, containing both an electrophilic alkyl bromide and a nucleophilic precursor (via conversion to an organometallic species), makes it an ideal substrate for intramolecular reactions. These pathways lead to the formation of novel bicyclic structures, most notably the bicyclo[4.2.0]octane system. researchgate.netresearchgate.net This fused ring system is a core structural motif in various natural products. acs.org
A primary route to induce intramolecular cyclization involves the formation of the corresponding Grignard reagent. Treatment of this compound with magnesium metal would generate (3-cyclobutylpropyl)magnesium bromide. The resulting nucleophilic carbon of the propyl chain is perfectly positioned to attack the electrophilic carbon bonded to the bromine in an intramolecular SN2 reaction. This process results in the formation of a new six-membered ring fused to the cyclobutane ring, yielding bicyclo[4.2.0]octane.
Remote Functionalization Facilitated by the Bromopropyl Tether
Beyond simple cyclization, the bromopropyl tether offers the potential for more sophisticated, directed reactions at remote, unactivated C–H bonds of the cyclobutane ring. This concept, known as remote C–H functionalization, is a powerful tool in modern organic synthesis for modifying molecular skeletons at positions that are otherwise difficult to access. rsc.orgnih.gov
This can be achieved through a radical translocation process. researchgate.netresearchgate.net In this hypothetical pathway, the C-Br bond would be used to generate a primary radical at the terminus of the propyl chain. This highly reactive radical could then abstract a hydrogen atom from the cyclobutane ring through an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT). The thermodynamic favorability of forming a six-membered ring transition state makes the abstraction of a hydrogen from the C3 position of the cyclobutane ring a likely event. This would transfer the radical from the side chain to the cyclobutane ring, generating a new tertiary or secondary C-centered radical. This new radical intermediate could then be trapped by a variety of radical acceptors to install a new functional group at a remote position, a transformation not achievable by conventional ionic pathways.
| Potential Functionalization Site | Proposed Mechanism | Resulting Product Type |
| C3-H (methine) | 1,5-Hydrogen Atom Transfer (HAT) | Tertiary functionalized cyclobutane |
| C2-H (methylene) | 1,6-Hydrogen Atom Transfer (HAT) | Secondary functionalized cyclobutane |
| C-Br Bond | Intramolecular SN2 (e.g., via Grignard) | Bicyclo[4.2.0]octane |
Competing Intramolecular vs. Intermolecular Processes
When this compound or its derivatives are subjected to reaction conditions, a competition invariably arises between the intramolecular pathways described above and corresponding intermolecular reactions. masterorganicchemistry.com For instance, the Grignard reagent of this compound can either cyclize to form bicyclo[4.2.0]octane (intramolecular) or react with an external electrophile, such as a ketone or carbon dioxide, present in the reaction mixture (intermolecular).
The outcome of this competition is governed by several factors, most critically the effective concentration of the reacting species. According to kinetic principles, intramolecular reactions are unimolecular and their rate depends linearly on the concentration of the bifunctional substrate. In contrast, intermolecular reactions are bimolecular, and their rate depends on the concentration of both the substrate and the external reagent.
Therefore, conducting the reaction at high dilution favors the intramolecular pathway, as it minimizes the probability of two different molecules encountering each other. masterorganicchemistry.com Conversely, at high concentrations, the frequency of intermolecular collisions increases, making the intermolecular reaction more competitive or even dominant. The relative rates are also influenced by the inherent facility of the ring-forming reaction; cyclizations that form stable, strain-free five- and six-membered rings are particularly rapid and can often outcompete intermolecular processes even at moderate concentrations. masterorganicchemistry.com
| Condition | Favored Process | Predominant Product | Rationale |
| High Dilution (<0.01 M) | Intramolecular Cyclization | Bicyclo[4.2.0]octane | Probability of intermolecular collision is low. |
| High Concentration (>1 M) | Intermolecular Reaction | Product of reaction with external electrophile | Probability of intermolecular collision is high. |
Theoretical and Mechanistic Studies of 3 Bromopropyl Cyclobutane
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules at the atomic level. For (3-Bromopropyl)cyclobutane, these methods can elucidate its electronic structure, conformational preferences, and the transition states of its reactions.
Density Functional Theory (DFT) Calculations on Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule and the energies of its different conformations.
Key findings from DFT studies on related alkylcyclobutanes and bromoalkanes suggest that the bromine atom introduces significant electronic effects. The high electronegativity of bromine leads to a polarization of the carbon-bromine bond, creating a partial positive charge on the carbon atom and a partial negative charge on the bromine atom. This polarization is a key factor in the molecule's reactivity.
DFT calculations can also be used to determine the molecule's total energy and the relative energies of its various isomers and conformers. This information is crucial for predicting the most stable forms of the molecule and for understanding its thermodynamic properties.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar compounds, as direct experimental or computational data for this compound is not readily available.
| Property | Value |
|---|---|
| Dipole Moment (Debye) | ~2.0 - 2.5 |
| Energy of HOMO (eV) | ~ -10.5 |
| Energy of LUMO (eV) | ~ -0.5 |
| C-Br Bond Length (Å) | ~ 1.95 |
Conformational Analysis and Ring Puckering Dynamics
The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered states. The presence of the 3-bromopropyl substituent influences the conformational preferences of the cyclobutane ring.
The substituent can occupy either an equatorial or an axial position relative to the puckered ring. Generally, substituents on a cyclobutane ring prefer the equatorial position to minimize steric interactions. The long bromopropyl chain can adopt various conformations, further complicating the conformational landscape of the molecule.
Computational methods can be used to map the potential energy surface of this compound, identifying the lowest energy conformations and the energy barriers between them. This analysis is essential for understanding how the molecule's shape affects its physical and chemical properties. The puckered nature of the cyclobutane ring is a key structural feature, with the ring adopting a bent conformation to alleviate some of the torsional strain that would be present in a planar structure. This non-planar arrangement results in two distinct positions for substituents: axial and equatorial.
Table 2: Relative Energies of this compound Conformers (Illustrative) This table presents hypothetical data based on typical values for similar compounds, as direct experimental or computational data for this compound is not readily available.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Equatorial | 0.0 |
| Axial | ~ 1.0 - 1.5 |
Transition State Analysis for Reaction Pathways
Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. Transition state analysis involves locating the transition state structure on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.
For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to model the transition states. This allows for the calculation of activation energies, which are critical for predicting reaction rates. For example, in an SN2 reaction, the transition state would involve the incoming nucleophile and the leaving bromide ion simultaneously associated with the carbon atom.
Understanding the geometry and energy of the transition state provides insights into the reaction mechanism and the factors that control its stereochemistry and regioselectivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of bonding in a molecule. It partitions the complex molecular wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.
For this compound, NBO analysis can quantify the hybridization of the atomic orbitals and the delocalization of electron density due to hyperconjugation. For instance, it can reveal interactions between the lone pairs of the bromine atom and the antibonding orbitals of adjacent C-C or C-H bonds. These interactions can influence the molecule's stability and reactivity. NBO analysis provides a framework for understanding the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms is a central goal of organic chemistry. For this compound, understanding the intermediates that form during its reactions is key to predicting its chemical behavior.
Investigation of Intermediates (e.g., Carbocations, Radicals)
Reactions of this compound can proceed through various reactive intermediates, including carbocations and radicals.
Carbocations: In the presence of a Lewis acid or under solvolysis conditions, the C-Br bond can break heterolytically to form a primary carbocation. However, primary carbocations are generally unstable and prone to rearrangement. The proximity of the cyclobutane ring could lead to ring-expansion or other rearrangement pathways to form more stable secondary or tertiary carbocations. The formation of carbocations as reactive intermediates is a common feature in many organic reactions.
Radicals: The C-Br bond can also undergo homolytic cleavage, particularly under photochemical or radical-initiating conditions, to generate a primary alkyl radical. Like carbocations, radicals can undergo rearrangement. The presence of the strained cyclobutane ring can influence the stability and fate of the radical intermediate. Radical intermediates are species with an unpaired electron and are often involved in chain reactions.
The study of these intermediates, often through a combination of experimental techniques and computational modeling, is crucial for a complete understanding of the reaction mechanisms of this compound.
Kinetic and Thermodynamic Considerations for Ring Strain Release
The cyclobutane ring is characterized by significant ring strain, a consequence of non-ideal bond angles and torsional strain from eclipsing interactions. researchhub.comresearchgate.net This stored potential energy is a key thermodynamic driving force for reactions that lead to the opening of the four-membered ring. researchhub.comnih.gov The total ring strain energy of unsubstituted cyclobutane is estimated to be approximately 26.3 kcal/mol. nih.gov This inherent instability means that reactions involving the cleavage of the cyclobutane ring are generally thermodynamically favorable.
The kinetics of ring-opening reactions of cyclobutanes are governed by the activation energy required to break one of the C-C bonds of the ring. Theoretical studies on the thermal decomposition of cyclobutane have provided valuable insights into this process. A computational study using the CBS-QB3 level of theory calculated the free enthalpy of activation (ΔG‡) for the ring opening of cyclobutane to be 60.7 kcal/mol at 298 K, with an activation enthalpy (ΔH‡) of 62.7 kcal/mol. arxiv.org This value is notably lower than the activation enthalpy required for the dissociation of a C-C bond in a linear alkane (approximately 86.3 kcal/mol), a direct consequence of the partial release of ring strain in the transition state. arxiv.org
Table 1: Calculated Thermodynamic and Kinetic Data for the Ring Opening of Cyclobutane
| Parameter | Value (kcal/mol) | Notes |
| Ring Strain Energy | 26.3 | nih.gov |
| Free Enthalpy of Activation (ΔG‡) at 298 K | 60.7 | arxiv.org |
| Enthalpy of Activation (ΔH‡) | 62.7 | arxiv.org |
| C-C Bond Dissociation Enthalpy (Linear Alkane) | ~86.3 | For comparison arxiv.org |
| Data from theoretical calculations on unsubstituted cyclobutane. |
Advanced Applications of 3 Bromopropyl Cyclobutane in Complex Chemical Synthesis
Building Block for Functionalized Carbocycles and Heterocycles
The electrophilic nature of the terminal carbon in the bromopropyl chain makes (3-Bromopropyl)cyclobutane an excellent precursor for synthesizing a variety of functionalized carbocyclic and heterocyclic systems. The compound readily undergoes nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functionalities that can subsequently participate in cyclization reactions.
In carbocycle synthesis, the cyclobutane (B1203170) unit can be appended to a larger cyclic or acyclic framework. For instance, reaction with a carbanion, such as a malonic ester enolate, followed by subsequent intramolecular cyclization, can lead to the formation of larger rings containing the cyclobutane moiety.
The synthesis of heterocycles is particularly widespread. The reaction of this compound with various heteroatomic nucleophiles provides a straightforward route to saturated five-, six-, or seven-membered rings containing nitrogen, oxygen, or sulfur. For example, primary amines react to form N-substituted azepanes or, through a more complex pathway, piperidines. Similarly, thiols can be used to generate thiepanes. These reactions underscore the utility of this compound as a versatile linker and cyclization precursor.
| Product Type | Nucleophile | Resulting Heterocycle (Example) | Reaction Type |
| Nitrogen Heterocycle | Primary Amine (R-NH₂) | N-Alkylazepane | SN2 Substitution / Cyclization |
| Nitrogen Heterocycle | Secondary Amine (R₂NH) | Quaternary Ammonium (B1175870) Salt | SN2 Substitution |
| Oxygen Heterocycle | Alcohol (R-OH) / Base | Alkoxypropyl-cyclobutane | Williamson Ether Synthesis |
| Sulfur Heterocycle | Thiol (R-SH) / Base | Thiepane Derivative | SN2 Substitution / Cyclization |
| Carbocycle | Malonic Ester Enolate | Substituted Cyclohexanone | Alkylation / Cyclization |
Precursor in Natural Product Synthesis
The cyclobutane motif is a core structural feature in numerous biologically active natural products, including terpenoids, alkaloids, and steroids. rsc.orgresearchgate.net Synthesizing these complex molecules is a significant challenge in organic chemistry, and building blocks that provide access to the cyclobutane core are highly valued. rsc.orglifechemicals.com While direct examples detailing the use of this compound in a completed total synthesis are not extensively documented in readily available literature, its potential as a precursor is clear.
Its structure is particularly relevant for natural products containing a cyclobutane ring appended with a propyl or longer alkyl chain. For example, certain marine natural products and plant-derived lignans (B1203133) feature such arrangements. nih.govnih.gov In a hypothetical synthetic route towards a natural product like pipercyclobutanamide A, a derivative of this compound could be envisioned as a key fragment for introducing the substituted four-membered ring. nih.gov The synthetic chemist can modify the bromopropyl group—for instance, converting it to an aldehyde or a phosphonium (B103445) salt—to enable key carbon-carbon bond-forming reactions required to build the complex natural product skeleton.
Intermediate for Materials Science Applications (excluding polymerizations)
The unique structural and electronic properties of the cyclobutane ring make it an attractive component in materials science. lifechemicals.com this compound serves as an intermediate for creating advanced materials with applications in electronics and optics. Commercial suppliers highlight its relevance in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com
In this context, the cyclobutylpropyl moiety can be incorporated into larger organic molecules that serve as emitters or host materials in OLED devices. rsc.org The rigid, sp³-hybridized cyclobutane unit can act as a bulky, insulating group that disrupts intermolecular packing (π-π stacking) of chromophores. This separation can enhance the photoluminescence quantum yield in the solid state by reducing aggregation-caused quenching, a critical factor for efficient OLED performance. The bromopropyl handle allows for the covalent attachment of this unit to the core chromophore structure through standard cross-coupling or substitution reactions.
Synthesis of Molecular Scaffolds with Defined Topologies
The defined three-dimensional structure of the cyclobutane ring makes it an ideal component for constructing molecular scaffolds with precise geometries. This compound combines a rigid cyclic unit with a flexible three-carbon linker, offering a unique tool for molecular engineering.
Conformational Restriction in Molecular Design
In medicinal chemistry and drug design, controlling the conformation of a molecule is crucial for optimizing its binding to a biological target. Flexible molecules often pay an entropic penalty upon binding, as they lose rotational freedom. nih.gov The introduction of a rigid element like a cyclobutane ring can lock a molecule into a more limited set of conformations, effectively pre-organizing it for binding. nih.govru.nlresearchgate.net
This compound is a prime candidate for use as a conformationally restricted linker. By replacing a more flexible alkyl chain (e.g., a hexane (B92381) or heptane (B126788) chain) with a scaffold derived from this compound, chemists can precisely control the spatial orientation of functional groups. For example, a 1,3-disubstituted cyclobutane can hold two substituents at a fixed distance, mimicking a cis or trans alkene but with a non-planar, sp³-rich geometry. nih.gov This "escape from flatland" is a key strategy in modern drug discovery to improve properties such as solubility and target affinity. researchgate.net
| Feature | Simple Alkyl Chain (e.g., n-Hexyl) | (Cyclobutylpropyl) Moiety | Advantage of Cyclobutane |
| Conformational Freedom | High (multiple rotatable bonds) | Significantly Reduced | Reduces entropic penalty upon binding |
| Geometry | Linear, flexible | Non-planar, puckered ring with linker | Provides unique 3D spatial arrangement |
| Predictability | Low predictability of bound conformation | High predictability of substituent orientation | Facilitates rational drug design |
| Application | General linker | Bioisostere for alkenes or phenyl rings | Improves metabolic stability and solubility nih.gov |
Engineering Strained Ring Systems
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), a property that can be harnessed as a driving force in chemical reactions. nih.gov While stable under normal conditions, the ring can be induced to open or rearrange under thermal, photochemical, or catalytic conditions, releasing this stored energy. researchgate.net This principle of strain-release chemistry provides a powerful method for synthesizing more complex structures that might be difficult to access through other means. thieme-connect.comd-nb.inforesearchgate.net
This compound can serve as a precursor to more elaborate systems designed to undergo strain-release transformations. For example, the propyl chain could be functionalized to introduce a trigger for a ring-expansion reaction, transforming the cyclobutane into a cyclopentane (B165970) or cyclohexane. Alternatively, in the synthesis of bicyclic systems, the formation of a bond that further strains the cyclobutane ring can set the stage for a subsequent, energy-releasing cleavage of a different bond within the ring. These strain-release-driven reactions are known for their efficiency and ability to create complex molecular frameworks in a single step. d-nb.infoacs.org
Analytical and Spectroscopic Characterization Methodologies Focused on Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (3-Bromopropyl)cyclobutane, both ¹H and ¹³C NMR would be employed to confirm the arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected spectrum for this compound would show distinct signals corresponding to the protons on the cyclobutane (B1203170) ring and the propyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the unique strain of the cyclobutane ring. Protons on the carbon directly attached to the bromine (Cα-H) would appear furthest downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals would be expected, corresponding to each carbon in the molecule. The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift in the range of 30-40 ppm.
Coupling Constants: In cyclobutane systems, proton-proton coupling constants (J-values) are particularly informative for determining stereochemistry, with vicinal cis and trans coupling constants varying over wide ranges (4.6–11.5 Hz and 2.0–10.7 Hz, respectively). researchgate.net
Predicted NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (δ) ppm | Key Features |
|---|---|---|---|
| H on Cα (-CH₂Br) | ¹H NMR | ~3.4 - 3.6 | Triplet, deshielded by bromine |
| H on Cβ (-CH₂-) | ¹H NMR | ~1.9 - 2.1 | Multiplet |
| H on Cγ (-CH₂-) | ¹H NMR | ~1.6 - 1.8 | Multiplet |
| H on Cyclobutane Ring | ¹H NMR | ~1.7 - 2.4 | Complex multiplets due to ring pucker and diastereotopicity |
| Cα (-CH₂Br) | ¹³C NMR | ~33 - 35 | Signal shifted downfield by bromine |
| Cβ (-CH₂-) | ¹³C NMR | ~30 - 32 | Aliphatic region |
| Cγ (-CH₂-) | ¹³C NMR | ~28 - 30 | Aliphatic region |
| C1 (Ring, attached to chain) | ¹³C NMR | ~35 - 40 | Quaternary or CH signal depending on numbering |
| C2, C4 (Ring) | ¹³C NMR | ~20 - 25 | Shielded due to ring strain |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be a crucial identifier.
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio. The monoisotopic mass of this compound is 176.020063 g/mol . epa.gov
Electron ionization (EI) would likely cause fragmentation. Common fragmentation pathways for cyclobutanes include the loss of ethene (m/z 28). docbrown.info Other expected fragments for this specific molecule would include the loss of the bromine atom ([M-Br]⁺) and cleavage at various points along the propyl chain.
Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₁₄Br]⁺ | 177.02735 |
| [M+Na]⁺ | [C₇H₁₃BrNa]⁺ | 199.00929 |
| [M-H]⁻ | [C₇H₁₂Br]⁻ | 175.01279 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. bioscience.fi While no specific published crystal structure for this compound was identified in the searched research, this methodology would be the ultimate proof of its solid-state conformation.
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would confirm:
Connectivity: Unambiguously showing the cyclobutane ring connected to the 3-bromopropyl group.
Conformation: Determining the exact puckering of the cyclobutane ring, which is typically not planar.
Molecular Geometry: Providing precise measurements of all bond lengths (C-C, C-H, C-Br) and bond angles within the molecule. This data is invaluable for computational modeling and understanding the compound's reactivity.
The analysis would involve using a high-flux X-ray source and an advanced detector to record diffraction data, which is then processed by specialized software to solve and refine the structure. bioscience.fi
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.
For this compound, the key functional groups are the alkane C-H bonds, the cyclobutane ring, and the carbon-bromine (C-Br) bond.
C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ would confirm the presence of sp³-hybridized C-H bonds.
C-H Bending: Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring vibrations of the CH₂ groups.
C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 680 cm⁻¹, would indicate the presence of the C-Br bond.
Cyclobutane Ring Vibrations: Substituted cyclobutanes exhibit characteristic absorptions that can confirm the presence of the ring system. dtic.mil Studies have identified several narrow regions of absorption that are consistent across many cyclobutane derivatives, aiding in their identification. dtic.mil
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| CH₂ Scissor | IR, Raman | 1450 - 1470 | Medium (IR) |
| Cyclobutane Ring Modes | IR, Raman | Various characteristic bands | Weak to Medium |
Q & A
Q. What are the common synthetic routes for preparing (3-bromopropyl)cyclobutane, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
- Cyclobutane alkylation : Reacting cyclobutanol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound via SN2 mechanisms .
- Halogen exchange : Substituting a hydroxyl or tosyl group on a cyclobutane derivative with bromide using PBr₃ or HBr in anhydrous conditions .
- Critical factors : Solvent polarity (DMF/DMSO enhances nucleophilicity), temperature (moderate heat avoids side reactions), and stoichiometric control of brominating agents to minimize over-halogenation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- GC-MS : To assess purity and detect volatile impurities (>95% purity threshold is standard for synthetic intermediates) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.5–2.0 ppm (cyclobutane protons) and δ 3.3–3.6 ppm (Br-CH₂ protons) confirm the bromopropyl moiety .
- ¹³C NMR : Signals near δ 25–35 ppm (cyclobutane carbons) and δ 30–40 ppm (C-Br) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Light sensitivity : Store in amber glassware to prevent photolytic decomposition of the C-Br bond .
- Temperature : Keep at 2–8°C in sealed containers to avoid thermal degradation or bromine loss .
- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides, chlorates) to prevent explosive reactions .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound, and how can regioselectivity be controlled?
- SN2 vs. SN1 : The cyclobutane ring’s strain favors SN2 mechanisms due to restricted carbocation formation. Steric hindrance at the β-carbon directs nucleophiles (e.g., amines, thiols) to attack the γ-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SN2 kinetics, while protic solvents may stabilize competing elimination pathways .
- Catalytic additives : Crown ethers or phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
Q. How can this compound be utilized in polymer science to engineer functional materials?
- Crosslinking agent : The bromine atom participates in radical-initiated polymerization or click chemistry (e.g., CuAAC with azides) to create cyclobutane-containing polymers with tunable rigidity .
- Thermal stability : Cyclobutane’s ring strain enhances polymer resilience under thermal stress, as shown in TGA studies (decomposition >200°C) .
- Case study : Incorporating the compound into polyurethanes improves elasticity and chemical resistance .
Q. What strategies resolve contradictory data in reaction outcomes or spectroscopic analyses for derivatives of this compound?
- Statistical validation : Apply ANOVA or t-tests to compare yields across replicated experiments, addressing variability in bromination efficiency .
- Mechanistic reinvestigation : Use isotopic labeling (e.g., D₂O in NMR) to trace unexpected byproducts, such as dehydrohalogenation forming cyclobutene derivatives .
- Collaborative characterization : Combine XRD (for crystalline intermediates) and high-resolution MS to resolve ambiguities in structural assignments .
Q. How does this compound interact with biological macromolecules, and what are its implications for chemical biology?
- Protein alkylation : The electrophilic bromine reacts with cysteine residues, enabling its use as a covalent inhibitor probe in enzyme studies (e.g., kinase assays) .
- Membrane permeability : The cyclobutane moiety enhances lipid bilayer penetration, making it a candidate for drug-delivery vehicle functionalization .
- Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo applications due to potential alkylating toxicity .
Methodological Guidelines
- Experimental design : Use fractional factorial designs to optimize multi-step syntheses, reducing reagent waste .
- Data documentation : Maintain detailed logs of reaction conditions (solvent, temperature, catalyst) and raw spectral data for reproducibility .
- Safety protocols : Implement fume hoods and explosion-proof equipment during large-scale brominations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
